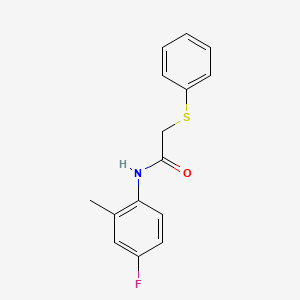![molecular formula C20H20N6S2 B5154843 3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B5154843.png)
3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole), commonly known as ETBT, is a heterocyclic organic compound with potential applications in scientific research. ETBT is a member of the triazole family, which is known for its diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of ETBT is not well understood. However, it has been suggested that the triazole moiety of ETBT may interact with biological targets through hydrogen bonding, π-π stacking, and van der Waals interactions. The thioether linkage in ETBT may also play a role in its biological activity by enhancing its lipophilicity and facilitating its cellular uptake.
Biochemical and Physiological Effects:
ETBT has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. ETBT has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Moreover, ETBT has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETBT has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be enhanced by recrystallization. Moreover, ETBT has been shown to exhibit a range of biological activities, making it a versatile compound for scientific research. However, ETBT also has some limitations. Its mechanism of action is not well understood, and its toxicity profile has not been fully characterized. Therefore, caution should be exercised when handling and using ETBT in lab experiments.
Direcciones Futuras
There are several future directions for the research on ETBT. First, the mechanism of action of ETBT should be further elucidated to better understand its biological activity. Second, the toxicity profile of ETBT should be thoroughly investigated to ensure its safety for use in humans. Third, the potential applications of ETBT as a fluorescent probe and ligand for metal complexes should be explored further. Fourth, the antimicrobial and anticancer activities of ETBT should be studied in more detail to identify potential therapeutic applications. Finally, the synthesis of novel ETBT derivatives with improved biological activity and selectivity should be pursued.
Métodos De Síntesis
The synthesis of ETBT involves a multi-step process that begins with the reaction of 2-mercaptoacetohydrazide with ethylene glycol in the presence of sodium hydroxide to form 3,3'-[1,2-ethanediylbis(thio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole) intermediate. The intermediate is then treated with hydrazine hydrate and acetic anhydride to form the final product, ETBT. The yield of the product is around 70%, and the purity can be enhanced by recrystallization.
Aplicaciones Científicas De Investigación
ETBT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. ETBT has also been used as a ligand in the synthesis of metal complexes, which have been explored for their catalytic and biological properties. Moreover, ETBT has been used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
Propiedades
IUPAC Name |
4-methyl-3-[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6S2/c1-25-17(15-9-5-3-6-10-15)21-23-19(25)27-13-14-28-20-24-22-18(26(20)2)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEDJJJXTDQWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCSC2=NN=C(N2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(ethane-1,2-diyldisulfanediyl)bis(4-methyl-5-phenyl-4H-1,2,4-triazole) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154761.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)
![6-amino-4-(2-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5154775.png)
![2-({1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5154781.png)
![N-benzyl-N'-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)urea](/img/structure/B5154794.png)
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5154799.png)

![(4aS*,8aR*)-2-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]decahydroisoquinoline](/img/structure/B5154816.png)
![2-oxo-2-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5154820.png)

![3-(2-propyn-1-yl)-5-{[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5154833.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5154851.png)
![N-(4-methoxyphenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5154853.png)
![2-[3-fluoro-4-(1-piperidinyl)phenyl]-4-phenyl-3-butyn-2-ol](/img/structure/B5154867.png)